molecular formula C10H12F2O B2780039 3,3-Difluoro-2-methyl-3-phenylpropan-1-ol CAS No. 2248372-24-7

3,3-Difluoro-2-methyl-3-phenylpropan-1-ol

Cat. No.: B2780039
CAS No.: 2248372-24-7
M. Wt: 186.202
InChI Key: ODIZMBUPAQNVOB-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, which means it contains fluorine atoms attached to its carbon skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methyl-3-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-Difluoro-2-methyl-3-phenylpropanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure the selective reduction of the aldehyde group to an alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the aldehyde group in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperatures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3,3-Difluoro-2-methyl-3-phenylpropanal or 3,3-Difluoro-2-methyl-3-phenylpropanone.

    Reduction: 3,3-Difluoro-2-methyl-3-phenylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-2-methyl-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-2-methyl-3-phenylpropanal: The aldehyde analog of the compound.

    3,3-Difluoro-2-methyl-3-phenylpropanone: The ketone analog of the compound.

    3,3-Difluoro-2-methyl-3-phenylpropane: The fully reduced analog of the compound.

Uniqueness

3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is unique due to its specific combination of fluorine atoms and an alcohol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, distinguishing it from non-fluorinated analogs.

Properties

IUPAC Name

3,3-difluoro-2-methyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIZMBUPAQNVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C1=CC=CC=C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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